molecular formula C14H17NO5S B6664154 3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid

3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid

Cat. No.: B6664154
M. Wt: 311.36 g/mol
InChI Key: DVELFDODJIWQSJ-UHFFFAOYSA-N
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Description

3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with a 3-methyl-1,1-dioxothiolan-3-yl group, which is linked through an amino and oxoethyl bridge. The presence of the dioxothiolan ring and the benzoic acid moiety suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methyl-1,1-dioxothiolan-3-ylamine, which can be synthesized through the reaction of 3-methylthiolane-1,1-dioxide with ammonia or an amine source under controlled conditions. This intermediate is then reacted with a benzoic acid derivative, such as 2-oxoethyl benzoate, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The dioxothiolan ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The carbonyl group in the oxoethyl bridge can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The dioxothiolan ring and benzoic acid moiety may interact with enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[[(3R)-1,1-dioxothiolan-3-yl]amino]propanoic acid
  • 3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoic acid

Uniqueness

3-[2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid is unique due to the presence of the 3-methyl-1,1-dioxothiolan-3-yl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

3-[2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5S/c1-14(5-6-21(19,20)9-14)15-12(16)8-10-3-2-4-11(7-10)13(17)18/h2-4,7H,5-6,8-9H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVELFDODJIWQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)CC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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